molecular formula C11H12IN3O B13055875 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine

2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13055875
M. Wt: 329.14 g/mol
InChI Key: BHACSZOESBPHLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reagents: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction Conditions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-5-(tetrahydro-2H-pyran-4-YL)-[1,2,4]triazolo[1,5-A]pyridine is unique due to its specific triazolopyridine structure combined with the tetrahydropyran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12IN3O

Molecular Weight

329.14 g/mol

IUPAC Name

2-iodo-5-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C11H12IN3O/c12-11-13-10-3-1-2-9(15(10)14-11)8-4-6-16-7-5-8/h1-3,8H,4-7H2

InChI Key

BHACSZOESBPHLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC3=NC(=NN32)I

Origin of Product

United States

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